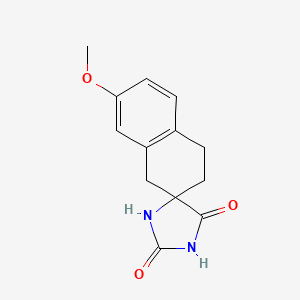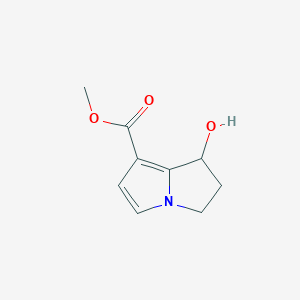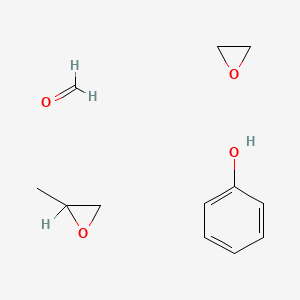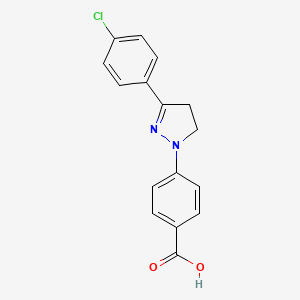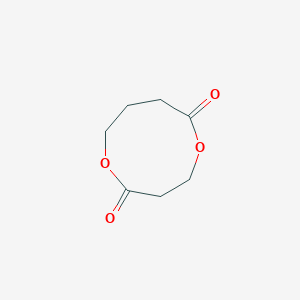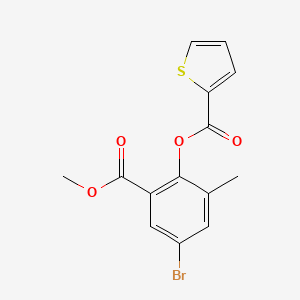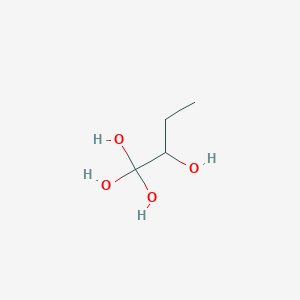
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties. It belongs to the class of cyclopentadienones, which are characterized by a five-membered ring with alternating double bonds and a ketone group. The presence of three tert-butyl groups at positions 2, 3, and 4 of the ring adds significant steric hindrance, making this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene derivatives. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is usually a substituted butadiene, and the dienophile is a suitable ketone or aldehyde. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and other polymers.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of advanced materials, including catalysts and nanocomposites.
Mechanism of Action
The mechanism by which 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. It can also form stable complexes with metal ions, which are crucial for its catalytic activity. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one can be compared with other cyclopentadienones, such as tetraphenylcyclopentadienone and 3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one . These compounds share a similar core structure but differ in their substituents, which significantly impact their chemical properties and applications. The presence of tert-butyl groups in this compound provides unique steric and electronic effects, making it distinct from its analogs.
Properties
CAS No. |
36319-94-5 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3,4-tritert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-15(2,3)11-10-12(18)14(17(7,8)9)13(11)16(4,5)6/h10H,1-9H3 |
InChI Key |
NQQDBWQYTYZMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


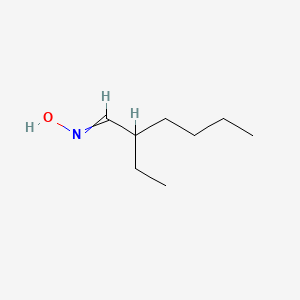
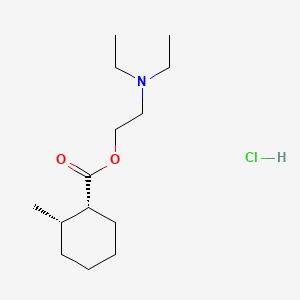
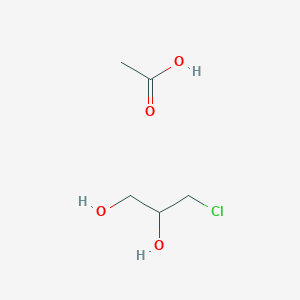
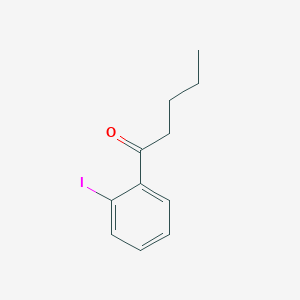
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
